molecular formula C11H17N3O2 B11780780 Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate

Cat. No.: B11780780
M. Wt: 223.27 g/mol
InChI Key: FBKHRPQPVMQZKH-UHFFFAOYSA-N
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Description

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an ethyl ester group at the third position and an isobutylamino group at the sixth position. It is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylate with isobutylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridazine derivatives with various functional groups.

    Reduction: Amine derivatives with different substituents.

    Substitution: Compounds with substituted ester groups.

Scientific Research Applications

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    Pyridazine-3-carboxylate: Lacks the isobutylamino group, resulting in different chemical and biological properties.

    6-Aminopyridazine-3-carboxylate: Contains an amino group instead of an isobutylamino group, leading to variations in reactivity and biological activity.

    Ethyl 6-(Methylamino)pyridazine-3-carboxylate:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 6-(2-methylpropylamino)pyridazine-3-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-4-16-11(15)9-5-6-10(14-13-9)12-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,12,14)

InChI Key

FBKHRPQPVMQZKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)NCC(C)C

Origin of Product

United States

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